molecular formula C10H7BrF3IOS B14059882 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14059882
M. Wt: 439.03 g/mol
InChI Key: GIIWPGZSGVVRHJ-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylketone featuring a propan-2-one backbone substituted with bromine at the α-carbon and a 3-iodo-5-(trifluoromethylthio)phenyl group at the adjacent position. The trifluoromethylthio (S-CF₃) group is a strong electron-withdrawing substituent, while the bromine and iodine atoms introduce steric bulk and influence reactivity. Its structural complexity necessitates advanced crystallographic tools like SHELX for refinement .

Properties

Molecular Formula

C10H7BrF3IOS

Molecular Weight

439.03 g/mol

IUPAC Name

1-bromo-1-[3-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3IOS/c1-5(16)9(11)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-4,9H,1H3

InChI Key

GIIWPGZSGVVRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)I)SC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce biaryl compounds.

Scientific Research Applications

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to specific enzymes, receptors, or proteins. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The target compound is distinguished by its unique combination of halogens (Br, I) and the S-CF₃ group. Below is a comparative analysis with structurally related propan-2-one derivatives:

Table 1: Structural and Electronic Properties of Analogous Compounds
Compound Name Substituents Key Electronic Effects Molecular Weight (g/mol)
1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one Br, I, S-CF₃ Strong EWG (S-CF₃), heavy halogens (Br, I) ~461.0 (estimated)
1-(3-(Trifluoromethyl)phenyl)propan-2-one H, CF₃ Moderate EWG (CF₃) 216.17
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one F, CF₃ Strong EWG (CF₃), electronegative F 234.18
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Br, enone (C=C), 4-methylphenyl Conjugated enone system, moderate EWG 313.20

Key Observations :

  • Electron-Withdrawing Effects : The S-CF₃ group in the target compound exerts a stronger electron-withdrawing effect compared to CF₃ or halogens alone, polarizing the ketone group and enhancing electrophilicity.
  • Stability : Heavy halogens (Br, I) may reduce thermal stability due to weaker C-I bonds compared to C-F or C-Cl bonds.
Reactivity in Reductive Amination

The ketone group in the target compound could undergo reductive amination, as seen in for fenfluramine synthesis. However, steric hindrance from iodine and bromine may necessitate harsher conditions or catalysts compared to less-substituted analogs .

Spectroscopic and Crystallographic Features

  • NMR Characteristics : The target compound’s ¹H NMR would show deshielded aromatic protons due to S-CF₃ and halogens, similar to the 1-fluoro analog (δ 7.51–7.69 for aromatic protons in ) .
  • Crystallography : Heavy atoms (Br, I) enhance X-ray diffraction contrast, facilitating structure determination via programs like SHELXL .

Biological Activity

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique structural features, including the presence of halogen atoms and a trifluoromethylthio group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrF3IOSC_{10}H_7BrF_3IOS, with a molecular weight of approximately 439.03 g/mol. The compound's structural features include:

  • A bromine atom
  • An iodine atom
  • A trifluoromethylthio group attached to a phenyl ring

These components influence the compound's chemical reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit significant antimicrobial activity. The trifluoromethylthio group enhances lipophilicity, potentially improving bioavailability and target specificity in biological systems. Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Anticancer Activity

The compound has been explored for its potential anticancer effects. Structural analogs containing halogens have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated cytotoxicity against breast cancer cell lines, suggesting that this compound may also exert similar effects . The presence of bromine and iodine is particularly noted for enhancing the biological activity of such compounds.

The biological activity of this compound may be attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules due to the electrophilic nature of the halogen atoms. This interaction can disrupt cellular processes, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-oneSimilar structure but different positional isomerVariation in iodine position affects reactivity
1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)ethanoneSimilar structure but different carbon chain lengthDifferent carbon backbone influences properties
1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-oneDifferent substitution pattern on phenyl ringUnique substitution pattern may impact biological activity

This table highlights how variations in structure can significantly influence the biological activity and pharmacological potential of these compounds.

Case Studies

Recent studies have focused on evaluating the effectiveness of halogenated compounds in cancer therapy. One study demonstrated that bromine-containing pyrazole derivatives exhibited enhanced cytotoxicity against breast cancer cell lines when used in combination with traditional chemotherapeutics like doxorubicin . Such findings underscore the importance of exploring halogenated derivatives for their synergistic effects in cancer treatment.

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